1-Ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is an organic compound classified under the urea derivatives, notable for its potential applications in medicinal chemistry and synthetic organic chemistry. The compound features a unique structure that combines an indole moiety with a urea linkage, suggesting possible biological activities and interactions with various biological targets.
This compound is synthesized through specific chemical reactions involving indole derivatives and urea. Its properties and applications have been explored in various scientific studies, emphasizing its significance in research.
1-Ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea belongs to the class of indole derivatives and ureas, which are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
The synthesis of 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea can be achieved through several methods. A common approach involves the reaction of 1-ethylindole with 2-hydroxyethyl isocyanate or corresponding amines under controlled conditions.
The molecular weight of this compound is approximately 250.31 g/mol. The structural integrity allows for various interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and other non-covalent interactions.
The compound can undergo several chemical transformations:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to achieve high yields and minimize by-products. For example:
The mechanism of action for 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is largely dependent on its biological target. It may interact with specific enzymes or receptors, influencing signaling pathways associated with cell growth or apoptosis. For instance:
1-Ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has several potential applications:
Urea-based branched linkers serve as critical architectural components in designing selective Histone Deacetylase 6 inhibitors. These linkers bridge the zinc-binding group (typically hydroxamic acid) and the hydrophobic cap group, enabling precise interactions with isoform-specific surface features. Histone Deacetylase 6 possesses a distinct catalytic pocket characterized by a wider, shallower entrance and a lipophilic side cavity compared to Class I isoforms like Histone Deacetylase 1. This structural divergence allows strategically branched urea linkers to exploit Histone Deacetylase 6’s unique topology. Modifications at the nitrogen atom proximal to the zinc-binding group significantly influence selectivity profiles. For example, introducing alkyl or hydroxyalkyl substituents at this position drastically reduces Class I inhibition while enhancing Histone Deacetylase 6 binding affinity. Compound 5g (Nexturastat A), featuring a hydroxyethyl-branched urea linker, achieves 600-fold selectivity for Histone Deacetylase 6 over Histone Deacetylase 1—a stark contrast to the non-selective lead compound 1 (2-fold selectivity) [1].
Table 1: Impact of Urea Linker Branching on Histone Deacetylase Inhibition
Compound | Urea Linker Substituent | Histone Deacetylase 1 IC₅₀ (nM) | Histone Deacetylase 6 IC₅₀ (nM) | Selectivity Ratio (HDAC1/HDAC6) |
---|---|---|---|---|
1 | None (linear) | 265 ± 59 | 139 ± 27 | 2 |
5a | Dimethylamino | 2,550 ± 540 | 458 ± 64 | 6 |
5b | 3-Hydroxypropyl | 1,910 ± 570 | 2.38 ± 0.38 | 803 |
5g | Hydroxyethyl | 3,020 ± 740 | 5.02 ± 0.060 | 600 |
The selectivity arises from steric exclusion from the narrower Class I tunnels and optimized hydrophobic contacts within Histone Deacetylase 6’s accessory cavity. Molecular modeling suggests that branched linkers adopt conformations that occlude entry into Histone Deacetylase 1 while forming favorable van der Waals interactions with Histone Deacetylase 6’s Phe₆₈₃ and Phe₆₈₆ residues [1] [7].
The 2-hydroxyethyl group appended to the urea nitrogen is a pivotal structural determinant for high-affinity Histone Deacetylase 6 engagement. This moiety enhances selectivity through dual mechanisms: hydrogen bonding with surface residues and optimal steric positioning within the lipophilic cavity. Biochemical analyses reveal that masking the hydroxyl group (e.g., methylation in compound 5e) diminishes potency, confirming hydrogen bonding’s necessity. Compound 5g, bearing an unmodified hydroxyethyl group, exhibits an Histone Deacetylase 6 IC₅₀ of 5.02 ± 0.060 nM—significantly lower than analogues lacking hydroxyl functionality (e.g., 5a: HDAC6 IC₅₀ = 458 ± 64 nM) [1].
Table 2: Influence of Hydroxyethyl Modification on Inhibitor Potency
Compound | R Group on Urea Nitrogen | Histone Deacetylase 6 IC₅₀ (nM) | Effect vs. Hydroxyethyl |
---|---|---|---|
5b | 3-Hydroxypropyl | 2.38 ± 0.38 | Comparable |
5e | Methoxyethyl | 11.7 ± 1.7 | 2.3-fold loss |
5f | Hydroxyethyl (short chain) | 9.26 ± 0.66 | 1.8-fold loss |
5g | Hydroxyethyl | 5.02 ± 0.060 | Reference |
The hydroxyethyl group’s terminal oxygen acts as a hydrogen bond acceptor, likely interacting with Histone Deacetylase 6’s His₆₇₇ or Tyr₇₈₂. Additionally, its two-carbon chain optimally orients the indole cap group for π-stacking with hydrophobic residues, maximizing binding entropy. This configuration is less favorable in Class I isoforms due to rigid tunnel constraints, explaining the minimal inhibition observed (Histone Deacetylase 1 IC₅₀ > 3,000 nM) [1] . The hydroxyethyl-urea motif’s polarity also improves aqueous solubility—a key pharmaceutical property absent in purely alkyl derivatives .
The indole-urea scaffold, exemplified by 1-ethyl-1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea and analogues, enables nuanced interactions within Histone Deacetylase 6’s substrate tunnel. Indole’s bicyclic aromatic system provides a rigid hydrophobic cap that enhances binding through:
Modifications to the indole nitrogen significantly impact potency and selectivity. For instance, N-alkylation (e.g., 1-ethyl substitution) increases steric bulk, potentially enhancing selectivity by hindering entry into narrower Class I pockets. However, molecular weight analyses suggest that excessive bulk diminishes solubility; derivatives like 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea (molecular weight = 231.29 g/mol) may face bioavailability challenges compared to unsubstituted indole-ureas (e.g., 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, molecular weight = 219.24 g/mol) [4].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: